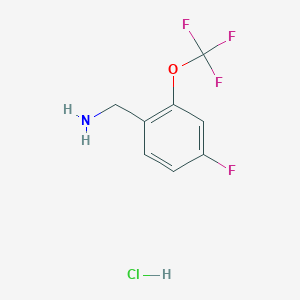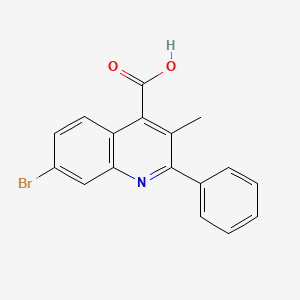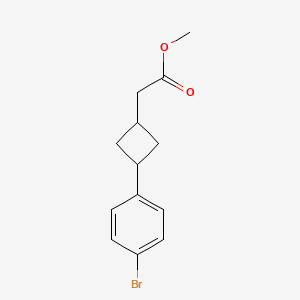
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate typically involves the reaction of 4-bromophenylacetic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetate group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the cyclobutyl ring.
Methyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is unique due to the presence of the bromophenyl group attached to a cyclobutyl ring, which imparts distinct chemical and physical properties. The bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |
Clé InChI |
LTYCUWIFZFAXAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


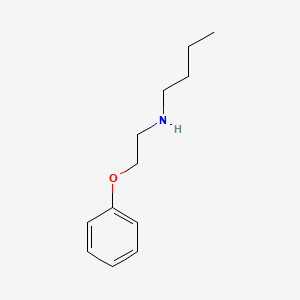

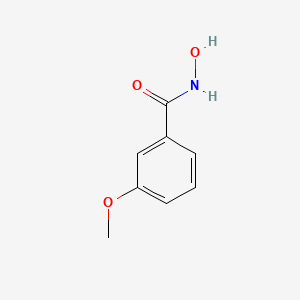
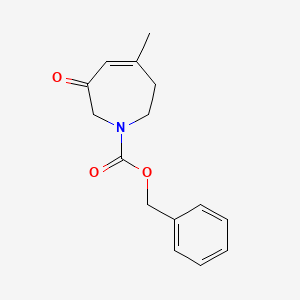
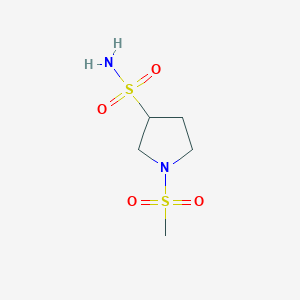
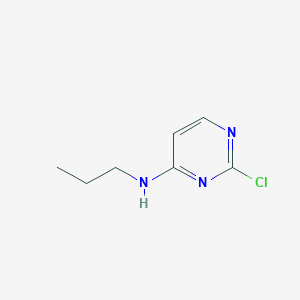
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

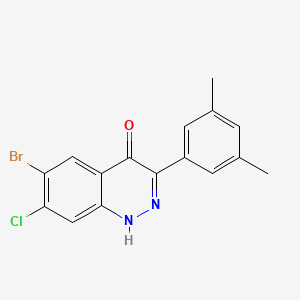
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
